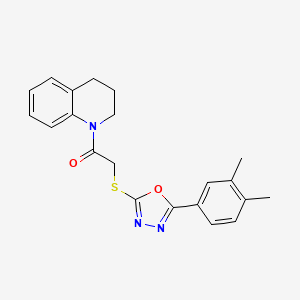

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone" is a complex organic molecule with potential applications in various scientific fields. Its structure comprises a quinoline ring fused with an oxadiazole moiety, connected by a thioether linkage to an ethanone group. This configuration suggests intriguing chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone generally involves multi-step organic reactions. The process may include the formation of the quinoline ring, the oxadiazole ring, and their subsequent coupling. A typical route could start with the cyclization of suitable precursors to form the quinoline and oxadiazole cores, followed by thiolation and final condensation steps under controlled conditions such as specific temperature, pH, and the presence of catalysts or solvents.

Industrial Production Methods

Industrial production might involve large-scale batch reactions, employing automated reactors to ensure precise control over reaction conditions. The key steps would be optimized for yield and purity, using cost-effective reagents and robust purification techniques like recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various types of chemical reactions:

Oxidation: : This compound might be prone to oxidation at the sulfur or quinoline nitrogen atoms.

Reduction: : Selective reduction could target the ketone group, converting it into an alcohol.

Substitution: : Halogenation or other electrophilic substitution reactions could occur at reactive positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild acidic conditions.

Reduction: : Catalytic hydrogenation with palladium on carbon or sodium borohydride in alcoholic solvents.

Substitution: : Halogenating agents such as N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride.

Major Products Formed

Oxidation: : Formation of sulfoxides or sulfones.

Reduction: : Alcohol derivatives.

Substitution: : Halogenated derivatives of the parent compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone. Research indicates that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance:

- Study Findings : A series of synthesized compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines . This suggests a promising lead for further development in anticancer therapy.

Antimicrobial Properties

The compound's structural characteristics may also confer antimicrobial activity. The thioether and oxadiazole moieties are known to enhance biological activity against a range of pathogens. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that integrate quinoline and oxadiazole chemistry. The methodology often includes:

- Formation of the quinoline core through cyclization reactions.

- Introduction of the oxadiazole moiety via condensation reactions.

- Final modifications to yield the target compound.

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of related compounds was conducted where various derivatives were synthesized and tested for their cytotoxic effects on different cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced the anticancer activity, with certain substitutions enhancing potency.

Case Study 2: Antimicrobial Screening

In a separate study focusing on antimicrobial properties, several derivatives were screened against common bacterial strains. The results indicated a correlation between structural features (like substituents on the oxadiazole ring) and antimicrobial efficacy.

Mecanismo De Acción

The exact mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects depends on its application:

Molecular Targets: : This compound may interact with specific enzymes or receptors in biological systems, influencing their activity.

Pathways Involved: : Could modulate biochemical pathways related to oxidative stress, cellular signaling, or metabolic processes.

Comparación Con Compuestos Similares

Unique Features

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is distinguished by its combination of the quinoline and oxadiazole rings connected through a thioether linkage, which imparts unique reactivity and potential biological activity.

Similar Compounds

Quinoline derivatives: : Compounds like quinine and chloroquine, known for their pharmacological activities.

Oxadiazole derivatives: : Compounds like 1,3,4-oxadiazole, used in various chemical and biological applications.

Thioether-linked compounds: : Molecules with sulfur linkages known for their stability and reactivity in organic synthesis.

Actividad Biológica

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a hybrid molecule that combines the structural features of quinoline and oxadiazole. This unique structure suggests potential biological activities that merit investigation. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. Key steps include:

- Formation of Intermediates : The initial reaction involves the synthesis of 3,4-dihydroquinoline derivatives followed by the introduction of the oxadiazole moiety.

- Thioether Bond Formation : Reacting with thiolating agents facilitates the formation of the thioether linkage.

- Final Coupling : The final product is obtained through coupling reactions involving various reagents under controlled conditions.

Anticancer Properties

Research has indicated that compounds containing quinoline and oxadiazole moieties exhibit significant anticancer activity. For instance:

- A study demonstrated that derivatives with similar structures showed potent inhibition against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating effective cytotoxicity .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 15 |

| Compound B | A549 (lung cancer) | 25 |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies revealed:

- Significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported between 15 to 25 µg/mL .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Bacillus subtilis | 15 |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases:

- The compound demonstrated protective effects against oxidative stress in neuronal cells, reducing cell death by approximately 40% in models treated with hydrogen peroxide .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. The inhibition constants were found to be in the low micromolar range .

- Signal Pathway Modulation : The compound may modulate key signaling pathways involved in cell survival and apoptosis, particularly those related to reactive oxygen species (ROS) management.

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, a series of quinoline derivatives were tested for anticancer properties. Among them, the target compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM and was found to induce apoptosis through caspase activation .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of similar compounds on SH-SY5Y neuroblastoma cells. The results indicated that treatment with the compound reduced cell death induced by oxidative stress by up to 40%, suggesting its potential use in neurodegenerative disease therapies .

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-14-9-10-17(12-15(14)2)20-22-23-21(26-20)27-13-19(25)24-11-5-7-16-6-3-4-8-18(16)24/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKPNJAQKDSKDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.